4-Hydroxyantipyrine

描述

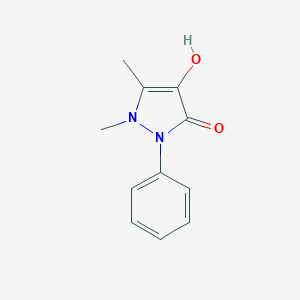

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-hydroxy-1,5-dimethyl-2-phenylpyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-8-10(14)11(15)13(12(8)2)9-6-4-3-5-7-9/h3-7,14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKVPTPMWXJSBTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70168242 | |

| Record name | 4-Hydroxyantipyrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1672-63-5 | |

| Record name | 4-Hydroxyantipyrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001672635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1672-63-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174055 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxyantipyrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxyantipyrine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXYANTIPYRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DPZ41NV570 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of 4 Hydroxyantipyrine

Established Synthetic Pathways for 4-Hydroxyantipyrine

The synthesis of this compound and its conjugated forms, as well as its use as a scaffold for more complex molecules, has been explored through several chemical routes.

The synthesis of this compound aglycone can be achieved through the diazotization of 4-aminoantipyrine (B1666024). This common organic reaction involves the conversion of a primary aromatic amine to a diazonium salt, which is then subsequently hydrolyzed to the corresponding hydroxyl group. google.comcuhk.edu.hklkouniv.ac.innumberanalytics.comunb.ca

The process begins with the treatment of 4-aminoantipyrine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at low temperatures (0-5 °C) to form the diazonium salt. cuhk.edu.hklkouniv.ac.innumberanalytics.comunb.caifremer.fr The resulting diazonium salt is often unstable and is used directly in the next step. The diazonium group is then replaced by a hydroxyl group through hydrolysis by heating the solution. This reaction provides a direct pathway to obtaining the this compound aglycone. cuhk.edu.hklkouniv.ac.innumberanalytics.comunb.ca The structure of the synthetically produced compound can be confirmed by physicochemical comparisons with the metabolite isolated from biological samples.

The synthesis of this compound sulphoconjugate, also known as 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl hydrogen sulfate (B86663), is important for studying the phase II metabolism of antipyrine (B355649). While often isolated from urine for use as a standard, chemical synthesis provides a more controlled source. simsonpharma.comsimsonpharmauat.com A general method for the sulfonation of phenolic compounds can be applied. This typically involves the reaction of this compound with a sulfonating agent, such as a sulfur trioxide-pyridine complex, in an appropriate solvent. capes.gov.br This method has been successfully used for the synthesis of other sulfate conjugates, such as edaravone (B1671096) sulfate. The sulfur trioxide-pyridine complex is a mild sulfonating agent that can efficiently sulfate the hydroxyl group of this compound to yield the desired sulphoconjugate.

This compound can act as a bidentate ligand, coordinating with metal ions through its carbonyl and hydroxyl oxygen atoms. Several studies have reported the synthesis of lanthanide(III) complexes with this compound. These complexes are typically prepared by reacting a lanthanide(III) salt, such as a chloride or nitrate, with this compound in an ethanolic medium. The reaction mixture is often refluxed to ensure the completion of the complexation. The resulting solid complexes can be isolated by filtration, washed, and dried. Characterization of these complexes is performed using techniques such as elemental analysis, molar conductance, magnetic susceptibility measurements, and spectroscopic methods (IR, UV-Vis, NMR). These studies have revealed that this compound typically coordinates to the lanthanide ion as a monobasic bidentate ligand, leading to the formation of complexes with varying coordination numbers, often six or nine. mdpi.commdpi.com

Open-chain analogues of cryptands, which are of interest as ion carriers, have been synthesized using this compound as a starting material. One reported method involves the O-alkylation of this compound with pentaerythrityl tetrabromide. mdpi.com This reaction connects the phenolic oxygen of this compound to the pentaerythrityl backbone, forming a new open-chain ligand. Such synthetic strategies allow for the incorporation of the pyrazolone (B3327878) moiety into larger, more complex molecular architectures with potential applications in coordination chemistry and ion transport studies.

Synthesis of Lanthanide(III) Complexes with this compound

Advanced Chemical Derivatization for Enhanced Research Utility

Chemical derivatization is a key strategy to improve the analytical properties of molecules, such as their chromatographic behavior and detectability.

For quantitative analysis, particularly in biological matrices where concentrations can be low, derivatization of this compound is often necessary to enhance its detection by methods like High-Performance Liquid Chromatography (HPLC). As a phenolic compound, the hydroxyl group of this compound is a prime target for derivatization. mdpi.comchemmethod.com

Several types of reagents can be used for this purpose:

Acylating Reagents: Reagents like benzoyl chloride and 4-nitrobenzoyl chloride react with the phenolic hydroxyl group to form ester derivatives. researchgate.netsigmaaldrich.comdss.go.thsigmaaldrich.comsolubilityofthings.comsielc.com These derivatives often exhibit improved chromatographic retention on reverse-phase columns and possess strong UV chromophores, significantly enhancing their detectability by UV-Vis detectors. For instance, derivatization with benzoyl chloride allows for detection at around 232 nm. researchgate.net

Fluorescent Labeling Reagents: For highly sensitive detection, fluorescent tagging agents such as dansyl chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride) can be employed. sigmaaldrich.comresearchgate.netbsu.edunih.govresearchgate.net Dansyl chloride reacts with the phenolic hydroxyl group under alkaline conditions to produce a highly fluorescent derivative. This allows for detection at very low concentrations using a fluorescence detector, with typical excitation and emission wavelengths depending on the specific derivative and solvent environment.

The choice of derivatization reagent and method (pre-column or post-column) depends on the analytical requirements, including the desired sensitivity, selectivity, and the nature of the sample matrix. simsonpharma.comresearchgate.netscispace.com Pre-column derivatization, where the analyte is modified before injection into the HPLC system, is a common approach for this compound. researchgate.netresearchgate.net

Derivatization for Studying Biological Interactions

The chemical structure of this compound, featuring a hydroxyl group and a pyrazolone ring, offers opportunities for derivatization to explore and modulate its biological interactions. Researchers have modified this molecule to create new compounds with altered physicochemical properties and biological activities. These derivatization strategies are primarily aimed at understanding structure-activity relationships and developing new molecules with potential therapeutic or diagnostic applications.

One notable derivatization approach involves the O-alkylation of the hydroxyl group of this compound. This method has been employed to synthesize open-chain analogues of cryptands. In one study, this compound was reacted with pentaerythrityl tetrabromide to produce a new molecule designed to act as an ion transport carrier. The resulting derivative was then studied for its ability to transport silver ions (Ag(I)) across a liquid membrane, demonstrating how modification of the hydroxyl group can introduce novel functions related to biological transport processes.

While direct derivatization of this compound is a key area of interest, the derivatization of its close structural analogue, 4-aminoantipyrine, provides significant insights into the chemical reactivity of the 4-position of the antipyrine scaffold and its impact on biological activity. The amino group in 4-aminoantipyrine serves as a versatile handle for introducing a wide variety of functional groups, leading to the synthesis of numerous derivatives with diverse biological properties.

A major class of derivatives synthesized from 4-aminoantipyrine are Schiff bases, which are formed by the condensation reaction between the primary amino group of 4-aminoantipyrine and various aldehydes or ketones. These Schiff bases have been extensively studied for their potential biological applications. For instance, Schiff bases derived from 4-aminoantipyrine and substituted cinnamaldehydes have been synthesized and evaluated for their in vitro antitumor activity against several human carcinoma cell lines and for their antibacterial effects. Similarly, Schiff bases prepared from 4-aminoantipyrine and other aldehydes have been investigated for their antioxidant and anti-inflammatory activities.

Furthermore, these Schiff bases derived from 4-aminoantipyrine can act as ligands for the formation of metal complexes. The introduction of metal ions such as copper(II), nickel(II), cobalt(II), and zinc(II) can significantly influence the biological activity of the parent Schiff base. These metal complexes have been the subject of numerous studies investigating their antimicrobial, antifungal, and DNA interaction properties. For example, transition metal complexes of Schiff bases derived from 4-aminoantipyrine have been shown to interact with calf thymus DNA (CT-DNA) and exhibit DNA cleavage activity. The coordination of the metal ion to the Schiff base ligand often results in enhanced biological activity compared to the free ligand, a principle that is actively explored in the design of new therapeutic agents.

Another avenue of derivatization of 4-aminoantipyrine involves the formation of dithiocarbamates. These compounds, synthesized from 4-aminoantipyrine, have been screened for their antimicrobial activities, with some derivatives showing promising activity against Gram-positive bacteria. Molecular docking studies of these dithiocarbamate (B8719985) derivatives have been used to understand their binding interactions with biological targets, highlighting the importance of hydrophobic interactions for their antimicrobial effect.

The extensive research on the derivatization of 4-aminoantipyrine underscores the potential for modifying the 4-position of the antipyrine ring to tune biological activity. These studies provide a valuable framework for future research on the derivatization of this compound, where the hydroxyl group can be similarly exploited to create novel derivatives for the investigation of a wide range of biological interactions.

Metabolic Pathways and Biotransformation of 4 Hydroxyantipyrine

Formation of 4-Hydroxyantipyrine from Antipyrine (B355649)

The conversion of antipyrine to this compound is a phase I metabolic reaction catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. ontosight.ai Research using human liver microsomes has identified that at least six CYP enzymes are involved in the metabolism of antipyrine. scielo.brnih.gov The 4-hydroxylation pathway, leading to the formation of this compound, is predominantly catalyzed by CYP3A4. scielo.brnih.govebi.ac.uk To a lesser extent, CYP1A2 also contributes to this specific metabolic reaction. scielo.brnih.govebi.ac.uk Further studies have implicated the involvement of CYP2A6 in the formation of this compound. ebi.ac.ukresearchgate.net

The biotransformation of antipyrine to this compound can be described by Michaelis-Menten kinetics, with a maximum rate of formation (Vmax) of 1.54 ± 0.08 nmol/mg/min and a Michaelis-Menten constant (Km) of 39.6 ± 2.5 mmol/L in human liver microsomes. ebi.ac.ukcapes.gov.br

Table 1: Cytochrome P450 Enzymes Involved in this compound Formation

| Enzyme Family | Specific Isozyme | Role in this compound Formation |

|---|---|---|

| CYP3A | CYP3A4 | Main catalyzing enzyme. scielo.brnih.govebi.ac.ukcapes.gov.br |

| CYP1A | CYP1A2 | Contributes to a lesser extent. scielo.brnih.govebi.ac.ukcapes.gov.br |

| CYP2A | CYP2A6 | Implicated in formation. ebi.ac.ukresearchgate.net |

The rate of this compound formation can be significantly altered by the presence of enzyme inducers, which increase the expression and activity of CYP enzymes.

3-Methylcholanthrene (3-MC): In studies with rats, treatment with 3-methylcholanthrene, a known inducer of CYP1A enzymes, resulted in a substantial increase in antipyrine clearance. tandfonline.comcapes.gov.br Specifically, the partial clearance for the formation of this compound was selectively increased from 3.9 to 28.2 ml/min per kg. tandfonline.comcapes.gov.br This treatment increased the urinary excretion of this compound from 13.4% to 25.6% of the administered dose. nih.gov

Phenobarbital (B1680315): Phenobarbital treatment in rats also induces antipyrine metabolism. nih.gov In studies using cultured rat hepatocytes, phenobarbital was found to be an effective inducer of the metabolic pathways, particularly increasing the formation of the subsequent metabolite, this compound sulphoconjugate. nih.govtandfonline.com

Pentobarbitone: In human volunteers, treatment with pentobarbitone for eight days increased the total clearance of antipyrine by 60%, which was associated with a significant increase in the formation of all three major metabolites, including this compound. researchgate.netnih.gov

Table 2: Effect of Inducers on this compound Formation in Rats

| Inducer | Effect on this compound Metabolism | Reference |

|---|---|---|

| 3-Methylcholanthrene | Selectively increased partial clearance of formation (from 3.9 to 28.2 ml/min per kg). | tandfonline.com, capes.gov.br |

Conversely, enzyme inhibitors can decrease the rate of this compound formation by blocking the activity of CYP enzymes.

Ketoconazole (B1673606): A potent inhibitor of CYP3A4, ketoconazole has been shown to reduce the formation of this compound by up to 80%. nih.govcapes.gov.br

Furafylline (B147604) and Fluvoxamine (B1237835): These inhibitors, primarily targeting CYP1A2, inhibited this compound formation by about 30%. nih.govcapes.gov.br

Antibodies: In vitro studies using antibodies against specific CYP enzymes demonstrated that anti-CYP3A4 antibodies inhibited the formation of this compound by 25% to 65%. nih.govebi.ac.ukcapes.gov.br

9-Hydroxyellipticine: In rats pretreated with the inducer 3-methylcholanthrene, the subsequent administration of 9-hydroxyellipticine led to a selective decrease in the clearance for this compound formation, from 28.2 to 15.8 ml/min per kg. tandfonline.comcapes.gov.br

Zileuton (B1683628): Following multiple doses of zileuton in humans, a selective decline from baseline of 30% was detected in the recovery of this compound. researchgate.net

General Inhibitors: Other compounds like SKF 525A, piperonyl butoxide, and omeprazole (B731) also decrease the formation pathway of this compound. nih.govtandfonline.com

Table 3: Effect of Inhibitors on this compound Formation

| Inhibitor | Target Enzyme (if specified) | Percentage Inhibition / Effect |

|---|---|---|

| Ketoconazole | CYP3A4 | Up to 80% reduction in formation. capes.gov.br, nih.gov |

| Furafylline | CYP1A2 | ~30% inhibition. capes.gov.br, nih.gov |

| Fluvoxamine | CYP1A2 | ~30% inhibition. capes.gov.br, nih.gov |

| Anti-CYP3A4 Antibodies | CYP3A4 | 25% to 65% inhibition. ebi.ac.uk, capes.gov.br, nih.gov |

| 9-Hydroxyellipticine | - | Decreased clearance from 28.2 to 15.8 ml/min per kg in induced rats. tandfonline.com, capes.gov.br |

| Zileuton | - | 30% decline in recovery after multiple doses. researchgate.net |

The substitution of hydrogen atoms with deuterium (B1214612) in the antipyrine molecule can alter its metabolic fate, a phenomenon known as the kinetic isotope effect. This effect can change the preferred metabolic pathway.

In one study, the metabolism of antipyrine was compared with that of its deuterated analogues, N-CD3-antipyrine and 3-CD3-antipyrine. When 3-CD3-antipyrine was administered, a metabolic switching event occurred. The substitution of deuterium at the 3-methyl group significantly depressed the formation of the 3-hydroxymethyl metabolite. Consequently, the major metabolite formed and excreted was this compound. osti.gov This demonstrates that the cleavage of the C-H bond at the 3-methyl position is a rate-limiting step for that specific pathway, and slowing it down via deuterium substitution redirects the metabolism towards the alternative 4-hydroxylation pathway. osti.gov

Influence of Enzyme Inhibitors on this compound Formation

Further Metabolism of this compound

Once formed, this compound can undergo further phase II metabolism, primarily through conjugation reactions.

A significant pathway for the further metabolism of this compound is sulphation to form this compound sulphoconjugate (also referred to as this compound sulfate (B86663) or 4-S). nih.govtandfonline.comresearchgate.net This is a phase II conjugation reaction that increases the water solubility of the metabolite, facilitating its excretion.

The formation of this sulphoconjugate has been studied in cultured rat hepatocytes. nih.govtandfonline.com The influence of enzyme inducers on this pathway has been noted:

Phenobarbital: This inducer was found to be particularly effective in increasing the formation of this compound sulphoconjugate. ebi.ac.uknih.govtandfonline.com

3-Methylcholanthrene (3-MC): Pretreatment with 3-MC also increased the formation of the sulphoconjugate. ebi.ac.uknih.govtandfonline.com

Inhibitors can also affect this pathway. Cimetidine was observed to decrease the formation of sulphoconjugates. nih.govtandfonline.com The 4-O-sulfate metabolite itself has been investigated and found not to significantly affect the pharmacokinetics of the parent drug, antipyrine, unlike its precursor, this compound. nih.gov

Formation of this compound Glucuronides

The formation of this compound glucuronide is a significant step in the biotransformation of this compound, a primary oxidative metabolite of antipyrine. This process is a classic example of a Phase II conjugation reaction, which serves to increase the water solubility of the metabolite, thereby facilitating its elimination from the body, primarily through urine. fishersci.beidrblab.net

Glucuronidation is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs), which are predominantly located in the liver but are also present in other tissues. wikipedia.orgwikipedia.orgsigmaaldrich.com These enzymes facilitate the covalent attachment of a glucuronic acid moiety to the substrate. The glucuronic acid is supplied by the high-energy donor molecule, UDP-α-D-glucuronic acid (UDPGA). wikipedia.orgguidetopharmacology.org In the case of this compound, the UGT-catalyzed reaction targets the hydroxyl group, resulting in the formation of an O-glucuronide. This conjugation masks the hydroxyl group, significantly increasing the molecule's polarity and water solubility. fishersci.beguidetopharmacology.org

While the specific human UGT isoforms primarily responsible for the glucuronidation of this compound are not as extensively detailed as for other compounds, the UGT1A and UGT2B subfamilies are known to be key in drug glucuronidation. wikipedia.orgsigmaaldrich.com The efficiency of this conjugation pathway can be influenced by various factors, including the induction of metabolizing enzymes. For example, pretreatment with phenobarbital, a known enzyme inducer, has been observed to increase the formation rate of this compound in rats. wikipedia.org

Detailed Research Findings:

A study involving healthy volunteers who received antipyrine orally provided quantitative data on the excretion of its metabolites. The findings underscore the predominance of the glucuronidation pathway for this compound.

| Metabolite | Mean % of Dose Excreted in Urine (± SD) | Form of Excretion |

|---|---|---|

| This compound | 28.5 ± 2.2 | Excreted entirely as glucuronide idrblab.net |

| Norantipyrine | 16.5 ± 6.0 | Excreted entirely as glucuronide idrblab.net |

| 3-Hydroxymethylantipyrine (B92689) | 35.1 ± 7.2 | 58 ± 9% excreted as glucuronide idrblab.net |

| 3-Carboxy-antipyrine | 3.3 ± 0.8 | Excreted in free form idrblab.net |

| Unchanged Antipyrine | 3.3 ± 1.2 | N/A |

This data clearly illustrates that conjugation with glucuronic acid is an essential and dominant route for the elimination of this compound. idrblab.net The process ensures that this hydroxylated metabolite is efficiently converted into a form that can be readily cleared from the body. fishersci.befishersci.fi

Analytical Methodologies for 4 Hydroxyantipyrine Detection and Quantification

High-Performance Liquid Chromatography (HPLC) Methods

HPLC stands out as a versatile and widely used technique for the analysis of 4-Hydroxyantipyrine. Its adaptability allows for various configurations to achieve sensitive and specific measurements.

Several HPLC methods have been established to simultaneously measure this compound along with its parent compound, antipyrine (B355649), and other metabolites like norantipyrine and 3-hydroxymethylantipyrine (B92689) in a single chromatographic run. nih.govcapes.gov.brkarger.com These methods are valuable for comprehensive metabolic profiling. nih.govkarger.com A key advantage of these HPLC methods is that they often require minimal sample preparation, such as a single extraction step, and avoid the need for derivatization of the metabolites. capes.gov.brkarger.com The precision of these simultaneous assays has been demonstrated with coefficients of variation for this compound being reported as 3.48%. capes.gov.br

A radiometric HPLC assay has also been developed for the simultaneous in vitro determination of the three main oxidative metabolites of antipyrine, including this compound. capes.gov.br This method utilizes [3-14C]antipyrine as a substrate and achieves baseline separation of the metabolites. capes.gov.br

Reverse-phase HPLC is a common approach for the separation and quantification of this compound. scispace.comnih.govnih.gov These methods typically employ a C18 column as the stationary phase. capes.gov.brscispace.com The mobile phase composition is a critical factor and is often a mixture of a phosphate (B84403) buffer and an organic modifier like methanol (B129727) or acetonitrile. scispace.comnih.gov For instance, a mobile phase consisting of 50 mM phosphate buffer (pH 7.4) and methanol in a 75:25 (v/v) ratio has been successfully used. scispace.com Another method for the direct quantification of antipyrine glucuronides, including the one derived from this compound, also utilizes a reverse-phase HPLC system. nih.gov

The following table summarizes typical parameters for reverse-phase HPLC analysis of this compound:

| Parameter | Value |

| Stationary Phase | C18, ODS |

| Mobile Phase | Phosphate buffer with methanol or acetonitrile |

| Flow Rate | Typically around 1.0 ml/min |

| Temperature | Often maintained at 40°C |

Ultraviolet (UV) detection is frequently coupled with HPLC for the quantification of this compound. The selection of the detection wavelength is crucial for sensitivity and specificity. Different wavelengths have been reported for the analysis of this compound and its related compounds. For instance, in a method for the simultaneous determination of diminazene (B1218545) aceturate and phenazone (antipyrine), UV detection was set at 250 nm. researchgate.net Another method for analyzing antipyrine and its metabolites in urine utilized UV detection, and the precision of the sample preparation was evaluated using this technique. nih.gov The development of an HPLC-UV method for a different hydroxylated metabolite, 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), used a detection wavelength of 220 nm. researchgate.net

High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS) offers high selectivity and sensitivity for the analysis of various compounds, including metabolites. mdpi.com This technique combines the separation power of HPLC with the mass-resolving capability of mass spectrometry. mdpi.comnih.gov Methods using HPLC-ESI-MS/MS (tandem mass spectrometry) have been developed for the quantitative analysis of other compounds in biological matrices like plasma. nih.gov These methods often involve a simple extraction procedure followed by separation on a C18 column and detection using multiple-reaction monitoring (MRM) in either positive or negative ion mode. mdpi.comnih.gov The high selectivity of HPLC-ESI-MS/MS makes it particularly suitable for analyzing complex biological samples with minimal sample preparation. mdpi.com

Several factors can significantly influence the quality of HPLC analysis for this compound.

Mobile Phase Composition and pH : The composition of the mobile phase, particularly its pH, is a critical parameter. moravek.comhawach.com The pH can alter the ionization state of this compound, thereby affecting its retention time and peak shape. moravek.com For instance, a lower pH can increase the retention time of acidic compounds. moravek.com It is essential to select a pH that is compatible with the stability of the analytical column, as extreme pH values can degrade the stationary phase. moravek.comhawach.com The use of ion-pair reagents in the mobile phase can also be employed to analyze ionized samples in reverse-phase systems. tcichemicals.com

Stationary Phase : The choice of the stationary phase, most commonly a C18 column, is fundamental for achieving adequate separation. sigmaaldrich.com The properties of the stationary phase influence the selectivity of the separation. sigmaaldrich.com

Hydrolysis Conditions : When analyzing conjugated metabolites of this compound, the conditions for enzymatic hydrolysis, such as the source and amount of β-glucuronidase, pH of incubation, and the addition of antioxidants, are critical. nih.govkarger.com These factors can be particularly crucial for the stability of certain metabolites. nih.govkarger.com For example, two different hydrolysis methods were compared for the assay of antipyrine and its metabolites, with one method involving acid hydrolysis and the other using enzymatic hydrolysis, showing significant differences in the precision for the metabolites. nih.gov

HPLC-ESI/MS Analysis

Gas Chromatography-Chemical Ionization Mass Spectrometry (GC-CIMS)

Gas Chromatography-Chemical Ionization Mass Spectrometry (GC-CIMS) provides a sensitive and specific method for the simultaneous determination of this compound and other antipyrine metabolites in urine. nih.gov This technique has been successfully applied to quantify antipyrine, this compound, 3-hydroxymethylantipyrine, and norantipyrine in a single analytical run. nih.gov A notable aspect of some developed GC-CIMS procedures is the use of stable isotope-labeled internal standards, which are generated by administering deuterium-labeled antipyrine to a subject and collecting the urine containing the labeled drug and its metabolites. nih.gov Another study compared two assay methods for antipyrine and its metabolites, one of which utilized gas chromatography-mass spectrometry with ammonia/CCl4 chemical ionization. researchgate.net The development of in situ gas chromatography combined with chemical ionization mass spectrometry (CIMS) has also been explored for the isomer-resolved detection of a wide range of oxygenated volatile organic compounds. copernicus.org

Other Analytical Techniques

Spectrophotometry serves as a viable analytical tool for the determination of this compound, often as part of a broader analysis of antipyrine and its metabolites. These methods typically rely on a chemical reaction to produce a colored product whose absorbance can be measured.

One common approach involves the reaction of phenolic compounds with 4-aminoantipyrine (B1666024) (4-AAP) in the presence of an oxidizing agent, such as potassium ferricyanide, at an alkaline pH (typically around 10). This reaction forms a stable reddish-brown antipyrine dye. epa.gov The intensity of the color produced is directly proportional to the concentration of the phenolic material, and the absorbance is typically measured around 510 nm. epa.gov While this method is effective for general phenolic material detection, its specificity for this compound among other metabolites requires preliminary separation steps, such as chromatography, to avoid interference. epa.govnih.gov

Another spectrophotometric method has been described for 4-aminoantipyrine itself, which involves a coupling reaction with diazotized 4-nitroaniline (B120555) in an acidic medium. This reaction yields an intense, water-soluble yellow dye with a maximum absorption at 380 nm. psu.edu This principle could potentially be adapted for this compound determination, although specific applications have not been detailed. The key advantage of such methods is their simplicity and the stability of the colored complex formed, which avoids the need for solvent extraction steps. psu.edu

Dispersive Liquid-Liquid Microextraction (DLLME) is a modern sample preparation technique that has been coupled with UV-Vis spectrophotometry for the determination of various analytes. ajol.infowaterjournal.org This method offers high recovery and enrichment factors from a small sample volume. frontiersin.org

The DLLME procedure involves the rapid injection of a mixture of an extraction solvent (a water-immiscible organic solvent like chloroform (B151607) or carbon tetrachloride) and a disperser solvent (a water-miscible organic solvent like acetonitrile, methanol, or acetone) into an aqueous sample. ajol.infonih.gov This creates a cloudy solution, or emulsion, where fine droplets of the extraction solvent are dispersed throughout the aqueous phase, maximizing the surface area for efficient extraction of the analyte. frontiersin.org After extraction, the phases are separated via centrifugation, and the analyte-rich sedimented phase is collected for analysis by UV-Vis spectrophotometry. waterjournal.orgnih.gov

Key experimental variables that are optimized to ensure high extraction efficiency include the choice and volume of both the extraction and disperser solvents, sample pH, extraction time, and centrifugation speed and duration. ajol.infomdpi.com While specific applications for this compound using DLLME-UV-Vis are not extensively documented, the technique's successful application for other pharmaceutical compounds suggests its potential utility. ajol.info The combination of DLLME's preconcentration capabilities with the accessibility of UV-Vis spectrophotometry presents a sensitive and cost-effective analytical option. ajol.info

Spectrophotometric Methods

Method Validation and Performance Characteristics

The validation of analytical methods is crucial to ensure their reliability for intended applications. Key performance characteristics include sensitivity, limit of quantitation, accuracy, reproducibility, and specificity.

Sensitivity refers to a method's ability to discriminate between small differences in analyte concentration, often reflected by the slope of the calibration curve. loesungsfabrik.de The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. ddtjournal.net

Different analytical techniques exhibit varying levels of sensitivity for this compound. A highly sensitive gas chromatographic-tandem mass spectrometric (GC-MS/MS) method has been developed that demonstrates a limit of quantitation of 5 ng per sample for this compound. researchgate.net For chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), the LOQ is often determined based on the signal-to-noise ratio (S/N), typically requiring a ratio of 10:1 for quantitation. ddtjournal.net The table below summarizes the LOQ for this compound and related compounds using various methods.

| Analyte | Method | Limit of Quantitation (LOQ) |

| This compound | GC-MS/MS | 5 ng/sample |

| Norantipyrine | GC-MS/MS | 5 ng/sample |

| 3-Hydroxymethylantipyrine | GC-MS/MS | 5 ng/sample |

This table presents Limit of Quantitation (LOQ) values for antipyrine metabolites from a gas chromatographic-tandem mass spectrometric method. researchgate.net

Accuracy refers to the closeness of a measured value to the true value, often assessed through recovery studies on samples with known analyte concentrations. cipac.org Reproducibility, or precision, measures the agreement between results from repeated measurements under stipulated conditions. It is commonly expressed as the relative standard deviation (RSD). nih.gov

For the analysis of this compound and other antipyrine metabolites, methods have demonstrated good accuracy and reproducibility. A thin-layer chromatography (TLC) assay showed recovery rates greater than 95% for each metabolite. nih.gov The reproducibility of this method was also good, with coefficients of variation (a measure of relative variability) ranging from 3-7%, depending on the concentration. nih.gov An HPLC method for antipyrine and its metabolites also reported good accuracy and reproducibility. nih.gov The precision for this compound was established at +/- 3.6%. researchgate.net

| Parameter | This compound | 3-Hydroxymethylantipyrine | Norantipyrine |

| Recovery | >95% | >95% | >95% |

| Reproducibility (CV%) | 3-7% | 3-7% | 3-7% |

| Precision (RSD) | +/- 3.6% | +/- 3.6% | +/- 7.0% |

This table summarizes accuracy and reproducibility data for analytical methods used to quantify antipyrine metabolites. nih.govresearchgate.net

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or other metabolites. ich.org For methods analyzing this compound, specificity is crucial due to the concurrent presence of other major antipyrine metabolites like 3-hydroxymethylantipyrine and norantipyrine. nih.govnih.gov

In chromatographic techniques like TLC and HPLC, specificity is achieved by separating the different metabolites. The identity of the chromatographic peaks can be confirmed using authentic reference materials or by hyphenated techniques like mass spectrometry (e.g., GC/MS or LC/MS), which provide structural information. cipac.orgnih.gov The specificity of a TLC procedure for antipyrine metabolites was confirmed using radio-labelled antipyrine, ensuring that the quantified spots corresponded to the correct compounds. nih.gov Studies have shown that multiple cytochrome P450 enzymes are involved in the formation of each major metabolite, underscoring the need for specific assays to distinguish between them accurately. nih.gov

Biological and Pharmacological Research Applications of 4 Hydroxyantipyrine

4-Hydroxyantipyrine as a Biodistribution Promoter

Research has explored the ability of this compound to influence the distribution of other compounds within the body, a concept known as biodistribution promotion. hmdb.camedchemexpress.com This section details the effects of this compound on the pharmacokinetics of its parent drug, antipyrine (B355649), and other compounds.

Studies in rats have demonstrated that this compound can significantly alter the pharmacokinetics of antipyrine. nih.govcapes.gov.br When a steady-state concentration of this compound was maintained, the plasma elimination of intravenously administered antipyrine was notably decelerated. nih.govcapes.gov.brjst.go.jp In contrast, the 4-O-sulfate metabolite of this compound did not produce the same effect. nih.govcapes.gov.brjst.go.jp This suggests a specific interaction between this compound and the processes governing antipyrine's removal from the bloodstream.

The first three months of life in calves showed a consistent decrease in the apparent volume of distribution and half-life of antipyrine. sigmaaldrich.com The systemic clearance of antipyrine per unit of body weight saw a significant increase from one to twelve weeks of age. sigmaaldrich.com While age did not affect the excretion of HMA and NORA in urine, 12-week-old calves excreted significantly more 4-OHA than one-week-old calves. sigmaaldrich.com

In HIV-infected patients undergoing treatment with Amphotericin B, significant changes in antipyrine pharmacokinetics were observed. daignet.de These included an increase in antipyrine's half-life and the area under the plasma concentration-time curve, alongside a decrease in total body clearance. daignet.de

A key finding in the biodistribution-promoting role of this compound is its effect on the blood-brain barrier (BBB). medchemexpress.comarctomsci.com Research indicates that this compound enhances the permeability of the BBB to antipyrine. nih.govcapes.gov.brjst.go.jp This increased permeability is thought to be a primary contributor to the observed increase in antipyrine's concentration in the brain. medchemexpress.comnih.govcapes.gov.brjst.go.jp

The tissue-to-plasma concentration ratio (Kp) is a measure of how a drug distributes between a specific tissue and the blood. The co-administration of this compound has been shown to significantly increase the Kp value of antipyrine, particularly in the brain and heart. nih.govcapes.gov.brjst.go.jp This indicates a higher concentration of antipyrine in these tissues relative to the plasma when this compound is present. nih.govcapes.gov.brjst.go.jp Conversely, the 4-O-sulfate metabolite did not affect the Kp values. nih.govcapes.gov.brjst.go.jp

The biodistribution-promoting effects of this compound extend to other compounds as well. arctomsci.comchemsrc.com Studies have shown that it can increase the tissue-to-plasma concentration ratio of citicoline (B1669096) in the brain and liver. medchemexpress.comarctomsci.comchemsrc.comnih.govscispace.com Similarly, it has been observed to increase the Kp of thiopental (B1682321) sodium in the brain, liver, and heart. medchemexpress.comarctomsci.comchemsrc.comnih.govscispace.com

Interestingly, while this compound increased the permeability clearance and total distribution volume of thiopental sodium across the BBB, it did not have the same effect on citicoline. nih.govscispace.com The 4-O-sulfate metabolite of this compound also significantly increased these parameters for thiopental sodium. nih.govscispace.com

Here is an interactive data table summarizing the effects of this compound on the tissue-to-plasma concentration ratio (Kp) of various compounds:

| Compound | Tissue | Effect of this compound on Kp |

|---|---|---|

| Antipyrine | Brain | Increased |

| Antipyrine | Heart | Increased |

| Citicoline | Brain | Increased |

| Citicoline | Liver | Increased |

| Thiopental Sodium | Brain | Increased |

| Thiopental Sodium | Liver | Increased |

| Thiopental Sodium | Heart | Increased |

Impact on Tissue-to-Plasma Concentration Ratios (Kp)

Role in Drug-Metabolizing Enzyme Studies

This compound, as a major metabolite of antipyrine, plays a role in studies assessing the activity of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) system. hmdb.ca

Antipyrine is metabolized by several CYP isoenzymes to form various metabolites, including this compound, norantipyrine, and 3-hydroxymethylantipyrine (B92689). ontosight.aiontosight.ai The formation of this compound is primarily catalyzed by CYP3A4 and to a lesser extent by CYP1A2. capes.gov.brnih.govscielo.br Therefore, measuring the formation of this compound can be used as an in vivo or in vitro probe to assess the activity of these specific CYP enzymes. capes.gov.brnih.gov

Inhibition studies have further elucidated the roles of these enzymes. capes.gov.brnih.gov For instance, ketoconazole (B1673606), an inhibitor of CYP3A4, has been shown to reduce the formation of this compound. capes.gov.brnih.gov Similarly, fluvoxamine (B1237835) and furafylline (B147604), which inhibit CYP1A2, also decrease its formation. capes.gov.brnih.gov Antibodies against CYP3A4 have also been shown to inhibit the formation of this compound. capes.gov.brnih.gov

The following table lists the primary CYP enzymes involved in the formation of antipyrine metabolites:

| Metabolite | Primary Catalyzing CYP Enzymes |

|---|---|

| This compound | CYP3A4, CYP1A2 |

| Norantipyrine | CYP2C subfamily, CYP1A2 |

| 3-Hydroxymethylantipyrine | CYP1A2, CYP2C9 |

Studies in HIV-infected patients treated with Amphotericin B showed a decrease in the renal clearance of antipyrine metabolites, including this compound, suggesting an inhibitory effect on cytochrome P450-dependent enzymes. daignet.de

Studies on Hepatic Mono-oxygenases

This compound is a principal metabolite of antipyrine, a compound historically used as a probe to investigate the activity of hepatic mono-oxygenases, also known as cytochrome P450 (CYP450) enzymes. nih.govscielo.brnih.gov The formation of this compound is catalyzed by several CYP450 isoforms, making it a marker for the activity of this enzyme system. nih.govscielo.brcapes.gov.br

Inhibition studies have further elucidated the roles of these enzymes. For instance, ketoconazole, a known inhibitor of CYP3A4, has been shown to reduce the formation of this compound by up to 80%. nih.gov Similarly, furafylline and fluvoxamine, which inhibit CYP1A2, can decrease its formation by approximately 30%. nih.gov Antibodies against CYP3A4 have also been found to inhibit this compound formation by 25% to 65%. nih.govcapes.gov.br

The enzyme kinetics for the formation of this compound from antipyrine in human liver microsomes have been described by Michaelis-Menten kinetics, with a maximum rate of formation (Vmax) of 1.54 ± 0.08 nmol/mg/min and a Michaelis-Menten constant (Km) of 39.6 ± 2.5 mmol/L. nih.govcapes.gov.br

In animal studies, particularly in rats, inducing agents have been used to study the response of hepatic mono-oxygenases. For example, pretreatment with β-naphthoflavone, an inducer of CYP1A enzymes, leads to significant increases in the formation clearance of this compound. tandfonline.comnih.gov This demonstrates the utility of monitoring this compound levels to assess the induction of specific CYP450 activities. nih.gov

Table 1: CYP450 Isoforms Involved in this compound Formation and Their Inhibitors

| CYP450 Isoform | Primary/Secondary Role | Known Inhibitors Affecting this compound Formation |

| CYP3A4 | Primary | Ketoconazole |

| CYP1A2 | Secondary | Furafylline, Fluvoxamine |

| CYP2A6 | Involved | Not specified in provided context |

Correlation with Other Probe Drugs (e.g., Theophylline)

The metabolic pathway of this compound has been studied in conjunction with other probe drugs to investigate shared metabolic routes, particularly with theophylline (B1681296). nih.govresearchgate.netnih.gov Both antipyrine and theophylline are metabolized by the cytochrome P-450 system, and their simultaneous administration has been used to explore the relationships between their metabolic clearances. nih.govnih.gov

In human studies, a strong correlation has been observed between the clearance for the production of this compound and both the total and metabolic clearances of theophylline, with a correlation coefficient (r) of 0.91. researchgate.netnih.gov The clearances for the formation of all major metabolites of theophylline also show a better correlation with the clearance for this compound production (r ranging from 0.79 to 0.86) than with the clearances of other antipyrine metabolites like norantipyrine and 3-hydroxymethylantipyrine (r ranging from 0.42 to 0.58). researchgate.netnih.gov This suggests that the metabolic pathways of theophylline and the formation of this compound are mediated by the same or closely related forms of cytochrome P-450 enzymes. nih.govnih.gov

Studies in rats have shown similar strong correlations. The metabolic clearance of theophylline and the formation clearance of this compound are highly correlated (r = 0.99). nih.gov This strong relationship holds true even when the enzyme activities are altered by inducers like 3-methylcholanthrene. nih.gov

The co-administration of antipyrine and theophylline can lead to mutual metabolic inhibition. A single oral dose of antipyrine given with theophylline has been shown to slow the metabolism of both drugs. researchgate.net Theophylline clearance was reduced by a mean of 18%, and antipyrine clearance was decreased by a mean of 21%. researchgate.net

Table 2: Correlation Coefficients (r) between Theophylline Clearance and Antipyrine Metabolite Formation in Humans

| Antipyrine Metabolite | Correlation with Total Theophylline Clearance | Correlation with Metabolic Theophylline Clearance |

| This compound | 0.91 | 0.91 |

| Norantipyrine | 0.42 - 0.58 (range) | 0.42 - 0.58 (range) |

| 3-Hydroxymethylantipyrine | 0.42 - 0.58 (range) | 0.42 - 0.58 (range) |

Toxicological and Safety Considerations

Toxicological Mechanisms

The toxicological mechanisms of this compound itself are not extensively detailed in the provided search results. However, the metabolism of its parent compound, aminopyrine (B3395922) (a derivative of antipyrine), provides some insight. The N-demethylation of aminopyrine leads to the formation of 4-aminoantipyrine (B1666024), which is then further metabolized. The formation of this compound from antipyrine is a key step in its detoxification and elimination pathway. nih.gov

Involvement in Toxicity Studies (e.g., Ethanol (B145695), Acetaldehyde)

This compound has been used as a marker in studies investigating the toxic effects of other substances, such as ethanol and its primary metabolite, acetaldehyde (B116499). nih.govoregonstate.edu Both ethanol and acetaldehyde have been shown to be toxic, with acetaldehyde being the more potent toxin. nih.gov A significant portion of ethanol's toxicity is attributed to its conversion to acetaldehyde. nih.gov

In studies with rats, the impact of ethanol and acetaldehyde on drug metabolism has been assessed by measuring changes in antipyrine metabolism. oregonstate.edu Since the formation of this compound is dependent on cytochrome P450 activity, particularly CYP448-like metabolism in rats, it is a metabolite predicted to be significantly affected by exposure to these toxins. oregonstate.edu

Biological Interactions and Activity of this compound Derivatives

Synthesis and Biological Evaluation of Novel Derivatives

Research has been conducted on the synthesis of novel derivatives of this compound and its precursor, 4-aminoantipyrine, to explore their biological activities. researchgate.netwjpsonline.commdpi.comsioc-journal.cn These derivatives have been synthesized by introducing various chemical moieties to the core structure, leading to compounds with a range of properties. researchgate.net

Starting from 4-aminoantipyrine, new compounds have been created that incorporate moieties such as ionophores (benzo-15-crown-5), fluorescent groups (nitrobenzofurazan), and stable free radicals (nitroxide). researchgate.net The biological evaluation of these derivatives has included assessments of their hydrophobicity, total antioxidant capacity, and antimicrobial properties. researchgate.net

Other synthetic efforts have focused on creating dithiocarbamate (B8719985) derivatives of 4-aminoantipyrine. wjpsonline.com These compounds have been characterized and screened for antimicrobial activity. wjpsonline.com Some of these derivatives, particularly those with branched alkyl (isobutyl) and aromatic (benzyl) groups on the dithiocarbamate side chain, have shown promising activity against Gram-positive bacteria like B. subtilis. wjpsonline.com

Schiff base derivatives of 4-aminoantipyrine have also been synthesized and evaluated for their antitumor and antibacterial activities. mdpi.com Some of these Schiff bases have demonstrated dose-dependent inhibition of tumor cell growth in various human carcinoma cell lines. mdpi.com Additionally, certain derivatives have exhibited bacteriostatic effects against several bacterial strains. mdpi.com

The synthesis of open-chain analogues of cryptands using this compound has also been reported, with studies on their activity as ion transport carriers for silver ions. sioc-journal.cn

Table 3: Examples of Synthesized 4-Aminoantipyrine Derivatives and Their Investigated Biological Activities

| Derivative Class | Example Moiety | Investigated Biological Activity |

| Crown Ether Conjugates | Benzo-15-crown-5 | Ionophore activity |

| Fluorescent Derivatives | Nitrobenzofurazan | Fluorescent properties |

| Nitroxide Derivatives | Nitroxide radical | Free radical properties |

| Dithiocarbamates | Isobutyl dithiocarbamate | Antimicrobial (antibacterial) |

| Schiff Bases | Cinnamaldehyde derivatives | Antitumor, Antibacterial |

Antioxidant Activity of Derivatives

Derivatives of this compound have been a subject of research for their potential antioxidant properties. The core structure is seen as a viable scaffold for the development of novel radical-scavenging agents. For instance, a study focusing on edaravone (B1671096), a related pyrazolone (B3327878) derivative, and other similar compounds, investigated their scavenging activity against DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radicals. researchgate.net The findings from this research highlighted that edaravone and phenylbutazone (B1037) were more effective scavengers against these radicals compared to antipyrine and dipyrone. researchgate.net Quantum chemical calculations suggested that the hydrogen transfer from the 4-position of the pyrazolone ring is a preferential mechanism for this antioxidant activity over electron transfer. researchgate.net

Furthermore, other derivatives have shown promise. 4-Hydroxydiphenylamine, for example, is noted for its antioxidant activity. medchemexpress.com Research has also utilized this compound as a biomarker for oxidative stress. In a study examining exercise-induced oxidative stress in older adults, the formation of para-hydroxyantipyrine (p-APOH) and ortho-hydroxyantipyrine (o-APOH) from antipyrine was used as a marker for hydroxyl radical activity. cambridge.orgcambridge.org This indicates the susceptibility of the parent compound to oxidation, a process that antioxidant derivatives aim to mitigate.

Antimicrobial Properties of Derivatives

The investigation into derivatives of this compound has extended to their potential as antimicrobial agents. A notable area of this research involves the synthesis of Schiff base derivatives of 4-aminoantipyrine. mdpi.com These compounds have been evaluated for their efficacy against a range of microbial species. In one study, a series of twelve Schiff base derivatives were synthesized and tested for their in vitro antimicrobial properties. mdpi.com The results identified specific derivatives with notable activity; for example, one compound was found to be effective against Enterococcus faecalis. mdpi.com

The broader class of azine derivatives, which includes compounds structurally related to this compound, are recognized as privileged scaffolds in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial effects. nih.gov The development of hybrid molecules, which combine the structural features of antipyrine with other pharmacologically active moieties, represents a strategic approach to discovering new and more effective antimicrobial drugs. nih.gov For example, some synthesized antipyrinyl-thiazole hybrids have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. researchgate.net

Anticancer Effects of Derivatives

The chemical structure of this compound has served as a basis for the development of novel anticancer agents. Researchers have explored various derivatives, demonstrating that modifications to the core molecule can lead to significant cytotoxic activity against cancer cell lines. For instance, certain Schiff bases derived from 4-aminoantipyrine have been evaluated for their anticancer potential, with some showing diminishing toxicity against human breast cancer and gastric adenocarcinoma cell lines. researchgate.net

Other research has focused on creating hybrid compounds. For example, derivatives of pyrrolidone bearing a 3,4,5-trimethoxyphenyl moiety, a structure found in some anticancer agents, have been synthesized and shown to possess anticancer properties. mdpi.com Similarly, the development of podophyllotoxin (B1678966) derivatives, which are known to inhibit DNA topoisomerase II, has yielded compounds with potent anticancer activities. frontiersin.org The aim of such research is often to enhance efficacy and reduce the toxicity associated with existing cancer therapies. frontiersin.org Lanthanide complexes incorporating antipyrine derivatives have also been investigated as potential anticancer agents. jetir.org

Anticonvulsant Activity of Derivatives

The scaffold of this compound has been utilized in the design and synthesis of novel compounds with potential anticonvulsant properties. The rationale behind this research often involves targeting specific neurological pathways implicated in epilepsy. For example, researchers have developed quinazolin-4(3H)-one derivatives designed to act as positive allosteric modulators of the GABA-A receptor and as inhibitors of carbonic anhydrase II, both of which are targets for anticonvulsant drugs. mdpi.com

In vivo studies using animal models are crucial for evaluating the efficacy of these new derivatives. The pentylenetetrazole (PTZ)-induced seizure model, for instance, is commonly used to screen for compounds that influence GABAergic transmission. mdpi.com Several classes of derivatives have shown promise in these models. Isatin-based derivatives have demonstrated significant anti-seizure activity in both the maximal electroshock (MES) and PTZ tests, suggesting their potential as lead compounds for new anticonvulsant drugs. nih.gov Similarly, annulated triazolo-thiadiazine derivatives have exhibited pronounced antiepileptic activity in various seizure models. biomedpharmajournal.org

Age and Sex-Related Differences in this compound Metabolism

The metabolism of antipyrine, leading to the formation of this compound (OHA), is influenced by both age and sex. These differences have significant implications for understanding drug disposition in various populations.

Impact on Formation Clearances

Studies have demonstrated a notable decline in the formation clearance of this compound with advancing age in both males and females. oup.comnih.gov In one study comparing young (mean age 29) and elderly (mean age 81) individuals, the formation clearance of OHA was observed to decrease by 30% in elderly males and by a more substantial 44% in elderly females compared to their younger counterparts. oup.comnih.govresearchgate.net Furthermore, analysis of covariance indicated a significant difference in OHA clearance between males and females when plotted against age. oup.com While the formation clearances for the major metabolites of antipyrine did not differ significantly between young males and females, they were found to be smaller in elderly females compared to elderly males. oup.com

Data derived from a study on the effect of age and sex on antipyrine metabolism. oup.com

Urinary Excretion Patterns

Consistent with the observed changes in formation clearance, urinary excretion of this compound also shows age-related alterations. Over a 48-hour period, the percentage of an antipyrine dose excreted as OHA was reduced by 10% in elderly males and 24% in elderly females when compared to younger subjects. oup.comnih.govresearchgate.net In contrast to the age-related changes, a separate study found that the amounts of this compound excreted in the urine over 48 hours were nearly identical between young and elderly groups. capes.gov.br However, this study did observe a significant decrease in the excretion of another metabolite, norantipyrine (NORA), in the elderly. capes.gov.br In humans, this compound is generally the principal hydroxylation product of antipyrine, constituting about 35-40% of the administered dose found in urine. nih.gov

Data reflects the percentage reduction in urinary excretion in elderly subjects compared to young subjects as reported in a study on antipyrine metabolism. oup.com

Advanced Computational and Theoretical Studies of 4 Hydroxyantipyrine

Computational Chemistry Approaches

Computational chemistry utilizes the principles of quantum mechanics and classical physics to model and calculate the properties of molecules. These methods are crucial for understanding the electronic structure, stability, and reactivity of 4-Hydroxyantipyrine.

Molecular modeling and simulation are powerful computational techniques used to represent and study the three-dimensional structure and dynamic behavior of molecules over time. researchgate.net These methods encompass a range of approaches from molecular mechanics, which uses classical physics to model atomic interactions, to more complex quantum mechanical calculations. researchgate.netresearch.csiro.au For this compound, molecular dynamics (MD) simulations can be employed to understand its conformational flexibility and its interactions with biological macromolecules, such as the active sites of cytochrome P450 (CYP) enzymes responsible for its formation from antipyrine (B355649). nih.govdntb.gov.ua

These simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing a view of the molecule's dynamic nature. researchgate.net This approach can reveal key information about how this compound binds to enzymes, the stability of the enzyme-substrate complex, and the energetic changes associated with these interactions. Such insights are fundamental for understanding the specifics of its metabolism and its potential effects on enzyme function. nih.gov

Quantum chemical calculations apply the principles of quantum mechanics to analyze the electronic structure and properties of molecules. fiveable.me These methods provide detailed information about electron distribution, molecular orbital energies, and chemical reactivity. For antipyrine and its metabolites, including this compound, semi-empirical (like AM1, PM3, MNDO/3) and ab initio methods have been used to investigate their electronic properties. researchgate.net

One key aspect studied is the HOMO-LUMO energy gap, which is the difference in energy between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net A smaller HOMO-LUMO gap generally indicates higher chemical reactivity. researchgate.net In a comparative study of antipyrine metabolites, quantum chemical calculations revealed differences in their electronic structures, which can help explain their relative stabilities and reactivities. researchgate.net For instance, the presence of the hydroxyl group in this compound significantly influences its electronic properties compared to the parent compound, antipyrine. researchgate.net These calculations can determine properties like total energy, binding energy, and heat of formation, which are critical for predicting the thermodynamic feasibility of metabolic reactions.

Table 1: Theoretical Calculation Methods for Antipyrine and its Metabolites This table is generated based on data from a study on the quantum chemical calculations of antipyrine and its metabolites. researchgate.net

| Calculation Method | Type | Properties Calculated |

| AM1 | Semi-empirical | Minimized energy, charges, HOMO, LUMO, hardness, electronic chemical potential, global electrophilicity index |

| PM3 | Semi-empirical | Minimized energy, charges, HOMO, LUMO, hardness, electronic chemical potential, global electrophilicity index |

| MNDO/3 | Semi-empirical | Minimized energy, charges, HOMO, LUMO, hardness, electronic chemical potential, global electrophilicity index |

| Ab initio (STO-3G) | Quantum | Minimized energy, charges, HOMO, LUMO, hardness, electronic chemical potential, global electrophilicity index |

Computational methods are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug molecules, which constitute the pharmacokinetic profile. nih.govmdpi.com Quantitative Structure-Property Relationship (QSPR) models establish a mathematical correlation between the chemical structure of a compound and its physicochemical properties or biological activities. nih.gov

For this compound, these models can predict key pharmacokinetic parameters such as intestinal absorption, blood-brain barrier penetration, and metabolic stability. optibrium.comnih.gov By representing the molecule as a set of numerical descriptors (e.g., molecular weight, lipophilicity, polar surface area) or as a substructure fingerprint, algorithms can build predictive models based on experimental data from other compounds. nih.gov These in silico tools help in the early assessment of a molecule's drug-like properties. biotechnologia-journal.org

Furthermore, computational studies can shed light on its pharmacodynamic profile. Research has shown that this compound can alter the pharmacokinetics of its parent drug, antipyrine, by increasing its concentration in the brain and heart, suggesting it could act as a biodistribution promoter. nih.gov Computational models could be used to simulate these interactions and predict the impact of this compound on the distribution of other co-administered drugs. mdpi.comnih.gov

Quantum Chemical Calculations

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. wikipedia.org SAR studies involve systematically modifying a molecule's structure and observing the resulting changes in its biological effects. gardp.orgnih.gov This process helps to identify the key chemical features (pharmacophore) responsible for the molecule's activity. researchgate.net

For this compound, SAR studies can explore how variations in its structure would affect its interaction with metabolizing enzymes or its observed activity as a biodistribution promoter. nih.gov For example, modifying the position or nature of the hydroxyl group, or altering the substituents on the pyrazolone (B3327878) ring, could significantly change its properties. While this compound is a metabolite, understanding its SAR could be valuable if it were to be investigated as a lead compound for developing new chemical entities with specific properties. By analyzing the SAR, medicinal chemists can rationally design new molecules with enhanced potency, improved selectivity, or better pharmacokinetic profiles. gardp.orgresearchgate.net

Enantioselectivity Research Related to Metabolism

Enantioselectivity in drug metabolism occurs when an enzyme metabolizes the two enantiomers (mirror-image isomers) of a chiral drug at different rates. Although this compound itself is an achiral molecule, the enzymes responsible for its formation from antipyrine belong to the cytochrome P450 (CYP) superfamily, which are known to exhibit significant enantioselectivity towards many chiral substrates. nih.govscielo.br

The formation of this compound is primarily catalyzed by CYP3A4, with minor contributions from CYP1A2. nih.govscielo.brscielo.br These same enzymes are involved in the metabolism of many other drugs and can show distinct stere preferences. For instance, the metabolism of the chiral drug albendazole (B1665689) sulfoxide (B87167) is highly enantioselective, with different CYP enzymes favoring the formation of different enantiomers. scielo.brscielo.brresearchgate.net Studies on other substrates have shown that FMO (flavin-containing monooxygenase) and CYP enzymes can produce opposite enantiomers of a metabolite. researchgate.net

Therefore, while the substrate (antipyrine) and the product (this compound) are not chiral, the enzymatic environment of the CYP active site is chiral. Research into the metabolism of antipyrine helps characterize the activity of these important drug-metabolizing enzymes. The profile of antipyrine metabolites, including this compound, is often used as a probe to assess the in vivo activity of various CYP isoforms. nih.govscielo.brscielo.br

Future Directions and Emerging Research Avenues

Development of Novel 4-Hydroxyantipyrine Analogs with Enhanced Biological Activities

The core structure of this compound presents a scaffold for the synthesis of new chemical entities with potentially improved biological properties. Research is moving towards the design and synthesis of novel analogs to explore and enhance specific activities. For instance, studies have investigated the effects of this compound and its derivatives, such as its 4-O-sulfate, on the biodistribution of other compounds. capes.gov.brnih.gov It was observed that this compound itself could act as a biodistribution promoter, increasing the tissue-to-plasma concentration ratio of antipyrine (B355649) in the brain and heart. nih.gov This suggests that novel analogs could be engineered to modulate the pharmacokinetics of co-administered drugs in a targeted manner. Future work in this area will likely involve computational modeling to predict the structure-activity relationships of new analogs, followed by their synthesis and biological evaluation. The goal is to create derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles for potential therapeutic or diagnostic applications.

Further Elucidation of Metabolic and Toxicological Mechanisms

While it is well-established that this compound is a primary metabolite of antipyrine, formed through oxidation, a complete picture of its own metabolic fate and toxicological profile is still emerging. The formation of this compound is primarily catalyzed by cytochrome P450 (CYP) enzymes, particularly the CYP3A4 and, to a lesser extent, the CYP1A2 and CYP2C subfamilies. nih.gov Inhibition and induction studies have shown that substances affecting these enzymes can alter the metabolic profile of antipyrine, impacting the levels of this compound. nih.govebi.ac.uk

Future research will focus on a more detailed characterization of the downstream metabolic pathways of this compound and the enzymes involved. This includes investigating the formation of its conjugates, such as glucuronides and sulfates, and identifying any further breakdown products. nih.gov A deeper understanding of these pathways is crucial for accurately interpreting data from drug metabolism studies that use antipyrine as a probe. Furthermore, toxicological studies will be necessary to assess the safety profile of this compound and its metabolites, especially in scenarios of altered metabolism due to disease or co-administration of other drugs.

Application in Personalized Medicine and Pharmacogenomics

The variability in the activity of CYP enzymes among individuals is a cornerstone of pharmacogenomics. nih.govnih.gov As the formation of this compound is dependent on specific CYP isozymes, its measurement can serve as a biomarker for phenotyping these enzymes. nih.govresearchgate.net This has significant implications for personalized medicine, where knowledge of a patient's metabolic capacity can guide the selection and dosage of drugs to maximize efficacy and minimize adverse reactions. nih.gov The FDA already recognizes numerous pharmacogenomic biomarkers that influence drug therapy. fda.gov

Future applications in this domain will likely involve the refinement of antipyrine-based phenotyping cocktails. researchgate.net By accurately measuring the urinary or plasma concentrations of this compound and other antipyrine metabolites, clinicians can gain insight into the activity of multiple CYP enzymes simultaneously. researchgate.net This information can be used to predict how a patient will metabolize other drugs that are substrates for the same enzymes. Research will also focus on identifying genetic polymorphisms that influence the rate of this compound formation, further strengthening the link between genotype and metabolic phenotype.

Advanced Analytical Techniques for Trace Analysis

The accurate and sensitive quantification of this compound in biological matrices is essential for its use in research and clinical applications. Various analytical methods have been developed for this purpose, including high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnih.govnih.gov These techniques allow for the simultaneous determination of antipyrine and its major metabolites. nih.govnih.gov

The trend in analytical chemistry is towards the development of even more advanced and high-throughput methods. affinitylabs.com.audrawellanalytical.commdpi.com Future research in this area will likely focus on:

Improving sensitivity and selectivity: Developing methods with lower limits of detection (LOD) and quantification (LOQ) to enable the analysis of trace amounts of this compound in smaller sample volumes. researchgate.net

Miniaturization and automation: Integrating techniques like microextraction and automated sample preparation to increase throughput and reduce analysis time and cost. veedalifesciences.comnih.gov

Novel detection methods: Exploring new ionization techniques and mass analyzers in MS to enhance specificity and reduce matrix effects. mdpi.com

These advancements will be critical for large-scale pharmacogenomic studies and for the routine clinical implementation of this compound as a biomarker.

Integration of Multi-Omics Data for Comprehensive Understanding

A holistic understanding of the role of this compound in biological systems can be achieved by integrating data from various "omics" platforms, including genomics, proteomics, and metabolomics. revespcardiol.orgnih.gov This systems biology approach can reveal complex interactions and pathways that might be missed by studying single molecules in isolation.

Future research will aim to combine data on:

Genomics: Identifying genetic variants that affect the expression and function of enzymes involved in this compound metabolism.

Proteomics: Quantifying the levels of CYP enzymes and other proteins that interact with this compound and its parent compound. revespcardiol.org

By integrating these multi-omics datasets, researchers can build predictive models of drug metabolism and response. This will ultimately contribute to a more comprehensive and personalized approach to medicine, where the analysis of metabolites like this compound plays a key role in understanding an individual's unique biochemical makeup.

常见问题

Basic Research Questions

Q. How is 4-hydroxyantipyrine structurally characterized, and what techniques are critical for confirming its molecular configuration?

- Methodological Answer : X-ray crystallography is the gold standard for determining the planar arrangement of its pyrazole and benzene rings, which form a dihedral angle of 42.5° . Key parameters include hydrogen-bonded dimer formation in the crystal lattice and non-conjugated interactions between aromatic systems. Supporting data (e.g., CIF files, CCDC 126730) should be cross-validated with spectroscopic methods like NMR and IR.

Q. What are the primary cytochrome P450 (CYP) enzymes responsible for this compound formation in humans?

- Methodological Answer : CYP1A2, CYP2B6, and CYP3A4 are the main isoforms catalyzing this compound production, as identified using human hepatocytes and chemical inhibition assays . Experimental designs should include isoform-selective inhibitors (e.g., furafylline for CYP1A2) and recombinant CYP systems to isolate contributions.

Q. How can researchers ensure reproducibility in quantifying this compound and its metabolites in biological samples?

- Methodological Answer : Use validated HPLC or LC-MS/MS protocols with internal standards (e.g., deuterated analogs). For urine analysis, coefficients of variation (CV) should be <5%, as demonstrated in studies with antipyrine metabolites (Table 1) . Calibration curves must cover a dynamic range of 12.6–201.7 μg/mL for this compound, with correlation coefficients (r) ≥0.996.

Advanced Research Questions

Q. How do genetic polymorphisms influence interindividual variability in this compound formation rates?

- Methodological Answer : Twin studies show heritability estimates of 0.88 for this compound formation, implicating CYP1A2 and CYP2B6 genetic variants . To dissect genetic vs. environmental factors, use pharmacogenetic cohorts genotyped for CYP1A2 (−163C>A) and CYP2B6 (516G>T). Pair these with in vitro activity assays in human liver microsomes.

Q. What experimental approaches resolve contradictions between in vitro and in vivo metabolic data for this compound?

- Methodological Answer : Discrepancies arise from differences in enzyme abundance, cofactor availability, or transporter effects. Use physiologically based pharmacokinetic (PBPK) modeling to integrate in vitro intrinsic clearance (CLint) with in vivo hepatic blood flow . Validate predictions by comparing urinary metabolite ratios (e.g., this compound/norantipyrine) across healthy and hepatically impaired cohorts .

Q. How can researchers distinguish CYP isoform contributions to this compound metabolism under inflammatory conditions?